依度沙班杂质 G

描述

Edaravone Impurity.

科学研究应用

抗凝剂

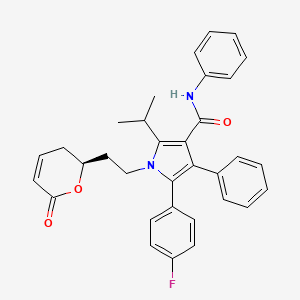

依度沙班杂质 G 是一种新型抗凝剂,作为凝血因子 Xa 的直接、选择性和可逆抑制剂 {svg_1}. 它被用于治疗静脉血栓栓塞症,包括深静脉血栓形成和肺栓塞 {svg_2}.

术后应用

它也用于髋关节或膝关节置换术后预防一种称为深静脉血栓形成 (DVT) 的血栓 {svg_3}.

COVID-19 治疗

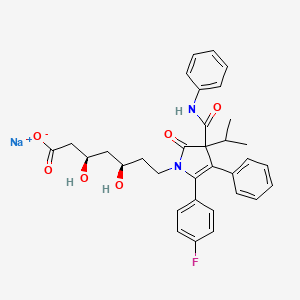

由于冠状病毒感染 (COVID-19) 导致的肺栓塞引起的猝死是一个新兴问题。 因此,世界卫生组织发布了新的指南,使用口服抗凝剂治疗 COVID-19 患者 {svg_4}. 依度沙班甲磺酸一水合物是一种口服抗凝剂,在调整剂量后不需要住院 {svg_5}.

荧光光谱分析

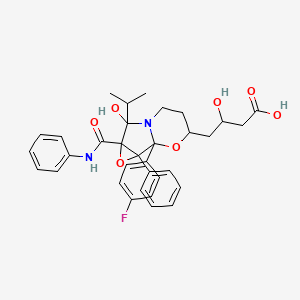

开发了一种精确、灵敏、环保、简单、快速和衍生荧光光谱法来定量依度沙班甲磺酸一水合物纯品和药物剂型 {svg_6}.

稳定性测试

依度沙班具有易受酸水解的酰胺键。 线性梯度和经过验证的超高效液相色谱法用于鉴定和表征依度沙班在活性药物成分 (API) 中的酸降解产物 {svg_7}.

分析方法开发

依度沙班杂质 132 可用于分析方法开发、方法验证 (AMV)、缩短新药申请 (ANDA) 的质量控制 (QC) 应用或依度沙班的商业生产过程 {svg_8}.

作用机制

Target of Action

Edoxaban impurity G, also known as N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, primarily targets Factor Xa (FXa) . FXa is a serine endopeptidase that plays a crucial role in the coagulation cascade, which is responsible for blood clotting .

Mode of Action

Edoxaban impurity G acts as a direct, selective, and reversible inhibitor of FXa . By inhibiting FXa, it prevents the stepwise amplification of protein factors needed to form blood clots . It can inhibit the free FXa factor, thrombin IIa, and thrombin-induced platelet aggregation without the involvement of antithrombin III .

Biochemical Pathways

The inhibition of FXa by Edoxaban impurity G disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin . This action suppresses thrombin generation and a range of platelet activation parameters, including fragment 1+2, thrombin–antithrombin complex, and β-thromboglobulin .

Pharmacokinetics

Edoxaban impurity G exhibits several pharmacokinetic properties that contribute to its bioavailability and efficacy :

- It quickly reaches peak plasma concentrations within 1.0–2.0 hours of administration .

- It has a half-life of 10–14 hours .

- It has a relatively high oral bioavailability of approximately 62% .

- Its clearance involves both renal and non-renal pathways to almost equal extents .

- Co-administration with strong P-glycoprotein inhibitors requires dose reduction to avoid the risk of over-exposure .

Result of Action

The inhibition of FXa by Edoxaban impurity G results in a reduction in the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant .

Action Environment

The exposure of edoxaban may increase in patients with a body weight ≤60 kg and moderate renal impairment . Additionally, the stability of Edoxaban impurity G can be affected by acid hydrolysis .

属性

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-UKPHBRMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099254 | |

| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255529-26-0 | |

| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255529-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4R)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。